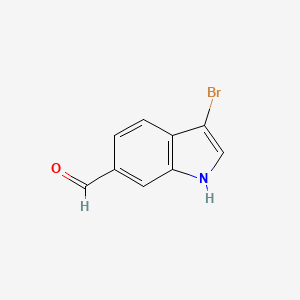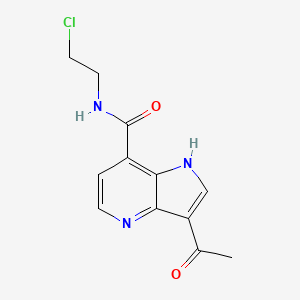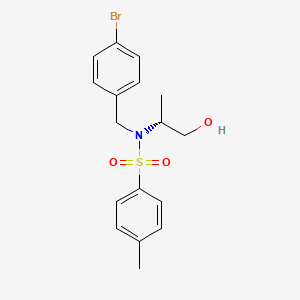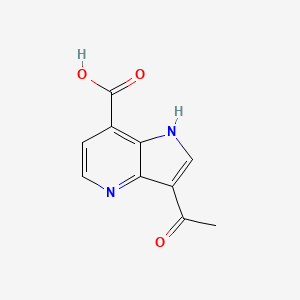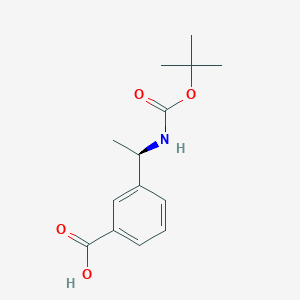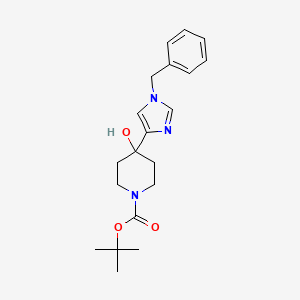![molecular formula C17H18FNO2 B1378028 Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate CAS No. 1403483-60-2](/img/structure/B1378028.png)
Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate
Overview
Description
Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate is a chemical compound with the molecular weight of 287.33 . Its IUPAC name is benzyl 1-(4-fluorophenyl)-1-methylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18FNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Catalytic Applications
A study demonstrated the use of a gold(I) catalyst in the intramolecular exo-hydrofunctionalization of allenes, which included substrates similar to the benzyl carbamate structure . This process was effective for forming piperidine derivatives and showed potential for synthesizing complex nitrogenous compounds with high selectivity and efficiency (Zhang et al., 2006).
Material Synthesis and Structural Studies
Research on chalcone derivatives, including structures analogous to benzyl N-[2-(4-fluorophenyl)propan-2-yl]carbamate, highlighted the synthesis, crystal structures, and Hirshfeld surface studies. These studies contribute to understanding intermolecular interactions and the design of new materials (Salian et al., 2018).
Antioxidant Potential
An efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, related to the structure in focus, was conducted to explore their antioxidant potential. This approach yielded compounds with promising pharmaceutical applications, highlighting the versatility of benzyl carbamate derivatives in drug development (Zaheer et al., 2015).
Stereoselective Synthesis
A study on the stereospecific nickel-catalyzed cross-coupling of benzylic carbamates, like the compound of interest, with arylboronic esters was conducted. This research provides insight into controlling absolute stereochemistry in synthesis, a crucial aspect of developing chiral drugs (Harris et al., 2013).
Chemical Characterization and Synthesis Techniques
Research focused on the Mannich-type condensation involving benzyl carbamate for synthesizing phosphonic derivatives. This study illustrates the compound's role in synthesizing phosphorus-containing organic compounds, which have applications ranging from agriculture to medicine (Cai et al., 2007).
Mechanism of Action
While the specific mechanism of action for Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate is not available, related compounds have been studied for their inhibitory effects on the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in association with UAF1 (USP1-associated factor 1). This enzyme complex is a known regulator of DNA damage response and has been shown as a promising anticancer target .
Safety and Hazards
properties
IUPAC Name |
benzyl N-[2-(4-fluorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSNFANCPXTXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149673 | |
| Record name | Carbamic acid, N-[1-(4-fluorophenyl)-1-methylethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate | |
CAS RN |
1403483-60-2 | |
| Record name | Carbamic acid, N-[1-(4-fluorophenyl)-1-methylethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-fluorophenyl)-1-methylethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



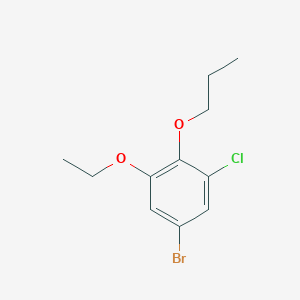

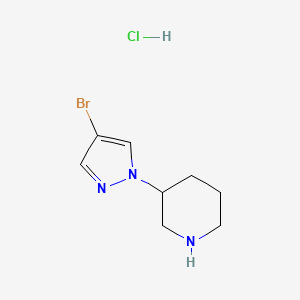

![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride](/img/structure/B1377949.png)

